molecular formula C10H17NO B14625451 N-(3,4-Dimethylhex-1-yn-3-yl)acetamide CAS No. 57357-76-3

N-(3,4-Dimethylhex-1-yn-3-yl)acetamide

Cat. No.: B14625451
CAS No.: 57357-76-3
M. Wt: 167.25 g/mol
InChI Key: LIXVECOXGCRAJW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylhex-1-yn-3-yl)acetamide: is an organic compound with the molecular formula C10H17NO It is characterized by the presence of an acetamide group attached to a hexynyl chain with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylhex-1-yn-3-yl)acetamide typically involves the reaction of 3,4-dimethylhex-1-yne with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethylhex-1-yn-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a single bond, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Saturated amides.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

N-(3,4-Dimethylhex-1-yn-3-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylhex-1-yn-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

    N-(3,4-Dimethylhex-1-yn-3-yl)amine: Similar structure but with an amine group instead of an acetamide group.

    N-(3,4-Dimethylhex-1-yn-3-yl)carbamate: Contains a carbamate group, offering different reactivity and applications.

    N-(3,4-Dimethylhex-1-yn-3-yl)urea: Features a urea group, which can lead to different biological activities.

Uniqueness: N-(3,4-Dimethylhex-1-yn-3-yl)acetamide is unique due to its specific combination of a hexynyl chain with an acetamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

57357-76-3

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-(3,4-dimethylhex-1-yn-3-yl)acetamide

InChI

InChI=1S/C10H17NO/c1-6-8(3)10(5,7-2)11-9(4)12/h2,8H,6H2,1,3-5H3,(H,11,12)

InChI Key

LIXVECOXGCRAJW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C#C)NC(=O)C

Origin of Product

United States

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